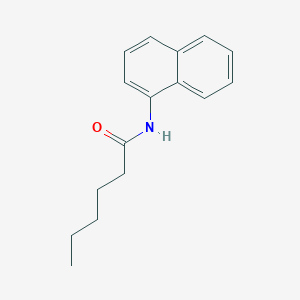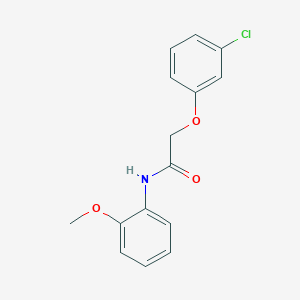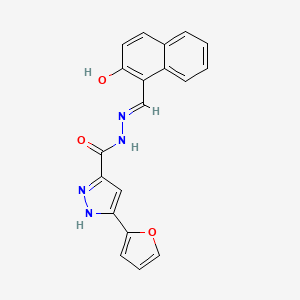![molecular formula C16H29N3O2S B11686863 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol](/img/structure/B11686863.png)
2-{[2-(Diethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound with a molecular formula of C16H29N3O2S This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with various functional groups
Méthodes De Préparation
The synthesis of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves several steps. One common method includes the reaction of N-(2-bromoethyl)- and N-(3-bromopropyl)phthalimides with 2-thiouracils substituted at position 6 in an alkaline medium . This reaction provides S-monoamidoalkylation products, which can be further processed to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Applications De Recherche Scientifique
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:
2-{[2-(PHENYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE: This compound has a phenyl group instead of a diethylamino group, which may alter its chemical and biological properties.
2-{[2-(METHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE: The presence of a methylamino group can affect the compound’s reactivity and interaction with molecular targets.
2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE: This compound has a dimethylamino group, which may influence its solubility and pharmacokinetic properties.
Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility and potential of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE in scientific research and industry.
Propriétés
Formule moléculaire |
C16H29N3O2S |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethylsulfanyl]-5-hexyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H29N3O2S/c1-4-7-8-9-10-13-14(20)17-16(18-15(13)21)22-12-11-19(5-2)6-3/h4-12H2,1-3H3,(H2,17,18,20,21) |
Clé InChI |
LAFSXMVHOBHDSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(N=C(NC1=O)SCCN(CC)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11686782.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11686796.png)
![6-methyl-N'-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B11686797.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686803.png)
![N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11686805.png)
![N'-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11686811.png)


![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11686835.png)

![1-[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11686856.png)


![2-Chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B11686868.png)
